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Compound of Interest

Compound Name: 3-Phenylcyclobutanone

Cat. No.: B1345705

This guide provides an in-depth analysis of the spectroscopic data for 3-
phenylcyclobutanone, a versatile building block in organic synthesis. Designed for
researchers, scientists, and professionals in drug development, this document offers a detailed
examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data that define the structure and purity of this compound. Beyond a simple presentation
of data, this guide delves into the causal relationships behind the spectral features, providing a
robust framework for the confident identification and characterization of 3-
phenylcyclobutanone.

Introduction

3-Phenylcyclobutanone is a cyclic ketone of significant interest in medicinal and synthetic
chemistry due to its strained four-membered ring and the presence of a phenyl substituent.
This unique combination of structural features imparts distinct reactivity, making it a valuable
precursor for a variety of more complex molecules. Accurate and unambiguous characterization
of 3-phenylcyclobutanone is paramount for its effective use in research and development.
Spectroscopic techniques provide a powerful and non-destructive means to elucidate its
molecular structure and confirm its identity. This guide will systematically explore the *H NMR,
13C NMR, IR, and MS data, offering expert interpretation and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed
information about the chemical environment, connectivity, and stereochemistry of atoms within
a molecule.

Experimental Protocol: NMR Data Acquisition

High-resolution 1H and 13C NMR spectra of 3-phenylcyclobutanone are typically acquired on
a spectrometer operating at a field strength of 300 MHz or higher.

Methodology:

o Sample Preparation: A sample of 5-10 mg of 3-phenylcyclobutanone is dissolved in
approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCIs), ina 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters are employed, including a 90° pulse angle and a
relaxation delay of 1-2 seconds.

o Data Acquisition: For a *tH NMR spectrum, 16 to 64 scans are typically acquired to ensure a
good signal-to-noise ratio. For a 3C NMR spectrum, which is inherently less sensitive,
several hundred to a few thousand scans may be necessary.

o Data Processing: The acquired free induction decay (FID) is subjected to Fourier
transformation to generate the frequency-domain NMR spectrum. Phase and baseline
corrections are applied to obtain a clean and interpretable spectrum.

'H NMR Spectroscopy of 3-Phenylcyclobutanone

The *H NMR spectrum of 3-phenylcyclobutanone provides a wealth of information regarding
the number of distinct proton environments, their electronic surroundings, and their spatial
relationships.

1H NMR Spectral Data (CDClIsz, 90 MHz)
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

) Aromatic protons
7.29 Multiplet 5H

(CeH5s)

3.61 Multiplet 1H Methine proton (CH)

] Methylene protons
3.23 Multiplet 4H

(CH2)

Interpretation:

The *H NMR spectrum of 3-phenylcyclobutanone is consistent with its molecular structure.

Aromatic Region (& 7.29 ppm): The multiplet integrating to five protons in the downfield
region is characteristic of the protons on the monosubstituted benzene ring. The overlapping
signals arise from the subtle differences in the chemical environments of the ortho, meta,
and para protons.

Methine Proton (6 3.61 ppm): The multiplet at 3.61 ppm corresponds to the single proton
attached to the carbon bearing the phenyl group (the methine proton). This proton is
deshielded due to the inductive effect of the adjacent phenyl ring. Its multiplicity arises from
coupling to the neighboring methylene protons on the cyclobutane ring.

Methylene Protons (6 3.23 ppm): The multiplet at 3.23 ppm, integrating to four protons, is
assigned to the two methylene groups of the cyclobutane ring. These protons are
diastereotopic, meaning they are in different chemical environments, which can lead to
complex splitting patterns. The proximity to the electron-withdrawing carbonyl group results
in their downfield chemical shift.

Caption: Key *H NMR assignments for 3-phenylcyclobutanone.

3C NMR Spectroscopy of 3-Phenylcyclobutanone

The 3C NMR spectrum provides information on the different carbon environments within the

molecule.
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13C NMR Spectral Data (CDCls, 22.5 MHz)

Chemical Shift (8) ppm Assignment

207.2 Carbonyl Carbon (C=0)

141.6 Quaternary Aromatic Carbon (C-ipso)
128.8 Aromatic CH

126.8 Aromatic CH

52.1 Methylene Carbon (CH2)

38.3 Methine Carbon (CH)

Interpretation:

The 3C NMR spectrum exhibits six distinct signals, which aligns with the number of unique
carbon environments in 3-phenylcyclobutanone.

e Carbonyl Carbon (& 207.2 ppm): The signal at the lowest field is characteristic of a ketone
carbonyl carbon.

e Aromatic Carbons (6 126.8 - 141.6 ppm): Four signals are observed in the aromatic region.
The signal at 141.6 ppm corresponds to the quaternary carbon of the phenyl ring directly
attached to the cyclobutane ring. The signals at 128.8 and 126.8 ppm are assigned to the
protonated aromatic carbons.

 Aliphatic Carbons (& 38.3 and 52.1 ppm): The two upfield signals correspond to the sp3-
hybridized carbons of the cyclobutane ring. The signal at 52.1 ppm is assigned to the two
equivalent methylene carbons adjacent to the carbonyl group, while the signal at 38.3 ppm
corresponds to the methine carbon bearing the phenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.
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Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:

o Sample Preparation: A small amount of the solid 3-phenylcyclobutanone can be analyzed
as a KBr pellet. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl
or KBr), and allowing the solvent to evaporate.

o Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr
pellet) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise
ratio.

o Data Processing: The instrument's software automatically ratios the sample spectrum to the
background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectroscopy of 3-Phenylcyclobutanone

The IR spectrum of 3-phenylcyclobutanone displays characteristic absorption bands that
confirm the presence of its key functional groups.

IR Spectral Data (Liquid Film)

Wavenumber (cm~?) Intensity Assignment

3060, 3030 Medium Aromatic C-H Stretch

2960, 2920 Medium Aliphatic C-H Stretch

1780 Strong C=0 Stretch (Ketone)

1600, 1495, 1450 Medium-Weak Aromatic C=C Stretch

750. 700 Strong C-H Out-of-F)Iane Bending
(Monosubstituted Benzene)
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Interpretation:

e C=0 Stretch (1780 cm~1): The most prominent feature in the IR spectrum is the strong
absorption band at 1780 cm~*. This high frequency for a carbonyl stretch is characteristic of
a ketone within a strained four-membered ring. The ring strain increases the s-character of
the C-C bonds adjacent to the carbonyl group, which in turn strengthens and shortens the
C=0 bond, leading to a higher vibrational frequency compared to acyclic or larger-ring
ketones (typically 1715 cm™1).

e C-H Stretches (3100-2800 cm~1): The absorptions above 3000 cm~* (3060 and 3030 cm™1)
are indicative of C-H stretching vibrations of the aromatic ring. The bands below 3000 cm~
(2960 and 2920 cm™1) are due to the C-H stretching of the aliphatic cyclobutane ring.

e Aromatic C=C Stretches (1600-1450 cm~1): The absorptions in this region are characteristic
of the carbon-carbon double bond stretching vibrations within the benzene ring.

e C-H Bending (750 and 700 cm~1): The strong bands in the fingerprint region are due to the
out-of-plane C-H bending vibrations of the monosubstituted phenyl group.
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Caption: Key IR absorptions of 3-phenylcyclobutanone.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural information based on its fragmentation pattern upon
ionization.

Experimental Protocol: Mass Spectrometry Data
Acquisition
Electron lonization (EIl) mass spectrometry is a common technique for the analysis of relatively

small, volatile organic molecules like 3-phenylcyclobutanone.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (M+*s).

o Fragmentation: The molecular ion is a radical cation with excess energy, which often leads to
its fragmentation into smaller, charged fragments and neutral species.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

e Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z, generating the mass spectrum.

Mass Spectrometry of 3-Phenylcyclobutanone

The mass spectrum of 3-phenylcyclobutanone provides the molecular weight and
characteristic fragmentation patterns.

Mass Spectral Data (EI)
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miz Relative Intensity (%) Assighment

146 35 Molecular lon [M]*e
118 100 [M - COJ*e

117 95 [M - CO - HJ*

104 45 [CsHs]*e (Styrene)

91 50 [C7H7]* (Tropylium ion)
77 30 [CeHs]* (Phenyl cation)

Interpretation:

e Molecular lon (m/z 146): The peak at m/z 146 corresponds to the molecular ion (M*s),
confirming the molecular weight of 3-phenylcyclobutanone (C10H100).

o Base Peak (m/z 118): The most abundant fragment ion, the base peak, is observed at m/z
118. This corresponds to the loss of a neutral carbon monoxide molecule (CO, 28 Da) from
the molecular ion, a characteristic fragmentation pathway for cyclic ketones.

o Other Key Fragments:
o m/z 117: Loss of a hydrogen atom from the [M - CO]*e fragment.

o m/z 104: This fragment corresponds to the styrene radical cation, which can be formed via
a retro-[2+2] cycloaddition reaction.

o m/z 91: A common fragment in molecules containing a benzyl group, this is attributed to
the stable tropylium cation.

o m/z 77: This peak is characteristic of the phenyl cation, resulting from the cleavage of the
bond between the phenyl ring and the cyclobutane ring.
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Caption: Key fragmentation pathways of 3-phenylcyclobutanone in EI-MS.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key spectroscopic data for 3-
phenylcyclobutanone.
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Technique Key Features and Interpretations

Aromatic protons (6 ~7.3 ppm), methine proton
1H NMR (d ~3.6 ppm), and methylene protons (5 ~3.2

ppm).

Carbonyl carbon (6 ~207 ppm), aromatic
13C NMR carbons (6 127-142 ppm), methylene carbons (&
~52 ppm), and methine carbon (& ~38 ppm).

Strong C=0 stretch at a high frequency (~1780

cm~1) characteristic of a strained

IR
cyclobutanone. Aromatic and aliphatic C-H
stretches.
Molecular ion at m/z 146. Characteristic

MS fragmentation includes the loss of CO (m/z 118)
and the formation of a styrene radical cation
(m/z 104).

Conclusion

The comprehensive spectroscopic analysis of 3-phenylcyclobutanone presented in this guide
provides a robust and self-validating framework for its unequivocal identification. The *H and
13C NMR spectra precisely map the proton and carbon skeletons, while the IR spectrum
confirms the presence of the key carbonyl and phenyl functional groups, with the C=0
stretching frequency providing a signature for the strained cyclobutane ring. The mass
spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns
that are diagnostic for this class of compounds. For researchers and professionals in the
chemical sciences, a thorough understanding of these spectroscopic signatures is essential for
ensuring the quality and identity of 3-phenylcyclobutanone in their synthetic and
developmental endeavors.

 To cite this document: BenchChem. [The Spectroscopic Signature of 3-
Phenylcyclobutanone: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1345705#spectroscopic-data-for-
3-phenylcyclobutanone-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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